

Application Note: High-Throughput Analysis of 2-Isopropylthioxanthone-d7 in Beverages

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Compound of Interest

Compound Name: 2-Isopropylthioxanthone-d7

Cat. No.: B587651

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Introduction

2-Isopropylthioxanthone (ITX) is a photoinitiator commonly used in ultraviolet (UV) curing inks for printing on food and beverage packaging materials.[1][2] Concerns have been raised regarding the migration of ITX from the packaging into the food products themselves, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note describes a robust and validated method for the analysis of **2-Isopropylthioxanthone-d7** (ITX-d7), a deuterated internal standard for ITX, in various beverage matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard like ITX-d7 is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[3]

The methodology outlined provides a framework for researchers, scientists, and quality control professionals in the food and beverage industry to monitor for the presence of ITX. The protocol details sample preparation using solid-phase extraction (SPE), followed by rapid and selective analysis by LC-MS/MS.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of ITX in beverage samples, utilizing ITX-d7 as an internal standard.

1. Materials and Reagents

- Standards: 2-Isopropylthioxanthone (ITX) and **2-Isopropylthioxanthone-d7** (ITX-d7) certified reference materials.
- Solvents: Acetonitrile (ACN), methanol (MeOH), and water (H₂O), all LC-MS grade. Formic acid, analytical grade.
- Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
- Beverage Samples: Fruit juice, milk, tea, etc.

2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ITX and ITX-d7 in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to create calibration curves. A typical calibration range is 0.1 to 100 µg/L.
- Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of ITX-d7 in methanol.

3. Sample Preparation

- Sample Extraction:
 - For clear beverages (e.g., juice, tea), centrifuge the sample at 4000 rpm for 10 minutes.
 - For beverages with high fat or solid content (e.g., milk), perform a protein precipitation step by adding acetonitrile (1:1 v/v), vortexing, and centrifuging.
- Internal Standard Spiking: Take a 10 mL aliquot of the clear supernatant or centrifuged sample and spike with a known amount of the ITX-d7 internal standard spiking solution to achieve a final concentration of 10 µg/L.
- Solid-Phase Extraction (SPE):

- Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load the spiked sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
- Elution: Elute the analytes with 5 mL of acetonitrile.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

- ITX: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 255 \rightarrow 213).
- ITX-d7: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 262 \rightarrow 219).

Quantitative Data Summary

The following table summarizes typical method performance data for the analysis of ITX using ITX-d7 as an internal standard in various beverage matrices.

Parameter	Fruit Juice	Milk	Tea
Recovery (%)	95 - 105	92 - 103	97 - 106
Precision (RSD, %) (n=6)	< 5	< 7	< 4
Limit of Quantification (LOQ) ($\mu\text{g/L}$)	0.5	1.0	0.5

Recovery was determined by spiking blank beverage samples with known concentrations of ITX. Precision is expressed as the relative standard deviation (RSD) for replicate analyses. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Diagrams



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Caption: Workflow for the analysis of **2-Isopropylthioxanthone-d7** in beverages.

Conclusion

The described LC-MS/MS method utilizing **2-Isopropylthioxanthone-d7** as an internal standard provides a highly sensitive, selective, and reliable approach for the quantification of ITX in a variety of beverage samples. The detailed protocol for sample preparation and instrumental analysis, along with the presented performance data, demonstrates the suitability of this method for routine monitoring and quality control in the beverage industry. This ensures compliance with food safety regulations and protects consumer health from potential chemical migration from packaging materials.

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